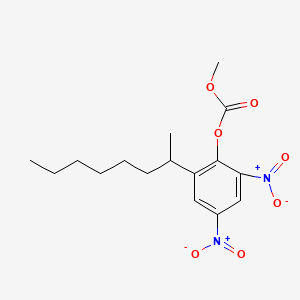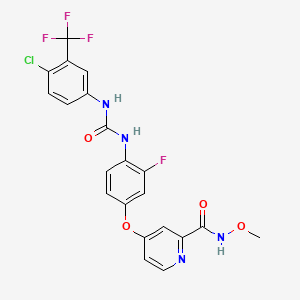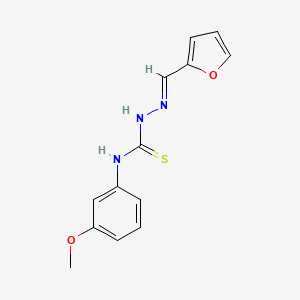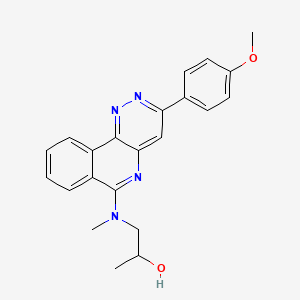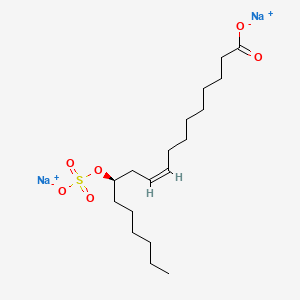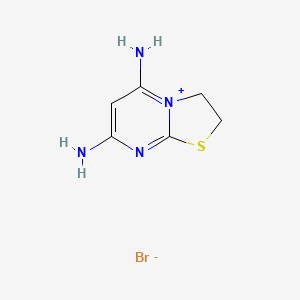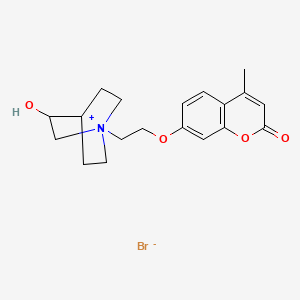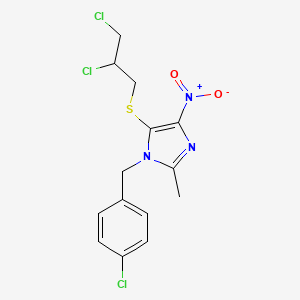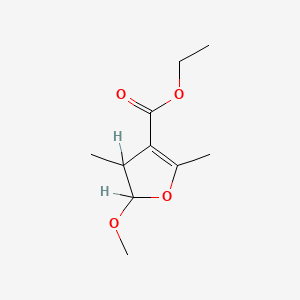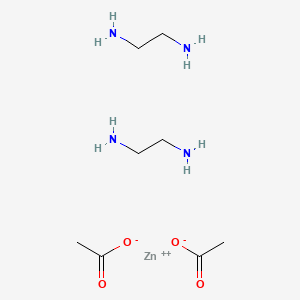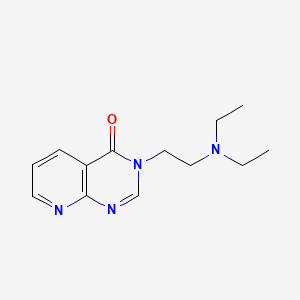
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities, including antimicrobial and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- typically involves the condensation of pyridine derivatives with suitable amines under controlled conditions. One common method involves the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the reaction . Microwave irradiation has also been employed to expedite the synthesis process, reducing reaction times significantly compared to conventional heating methods .
Industrial Production Methods
Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This includes the careful selection of solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido(2,3-d)pyrimidin-4(3H)-one derivatives with additional oxygen-containing functional groups .
科学研究应用
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用机制
The mechanism of action of Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of certain kinases and other proteins involved in cell signaling pathways, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and other vital functions .
相似化合物的比较
Similar Compounds
Thieno(2,3-d)pyrimidin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities, including antimicrobial and anticancer properties.
Pyrido(3,2-d)pyrimidin-4(3H)-ones: Another class of compounds with a similar scaffold, known for their diverse pharmacological activities.
Uniqueness
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- stands out due to its unique substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the diethylaminoethyl group enhances its solubility and bioavailability, making it a valuable candidate for drug development .
属性
CAS 编号 |
88350-73-6 |
|---|---|
分子式 |
C13H18N4O |
分子量 |
246.31 g/mol |
IUPAC 名称 |
3-[2-(diethylamino)ethyl]pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H18N4O/c1-3-16(4-2)8-9-17-10-15-12-11(13(17)18)6-5-7-14-12/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI 键 |
WPVZJPNWMHMCJH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN1C=NC2=C(C1=O)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


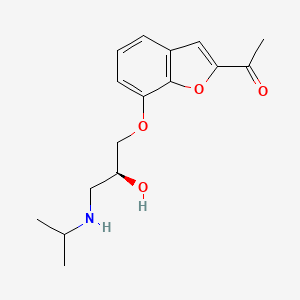
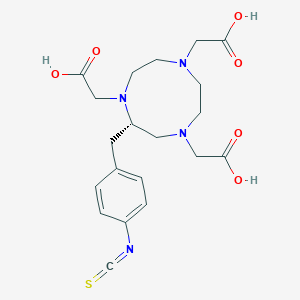
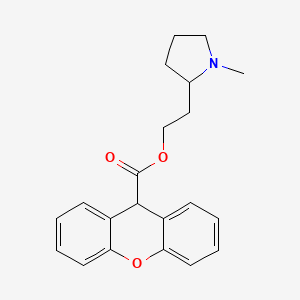
![(3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B12751059.png)
